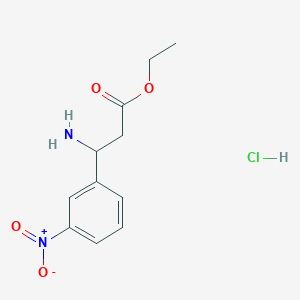

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride

Übersicht

Beschreibung

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O4 . It is used for research and development purposes .

Synthesis Analysis

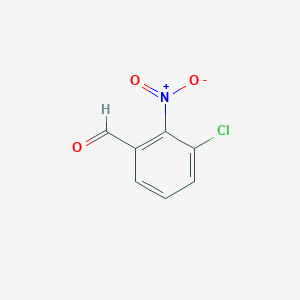

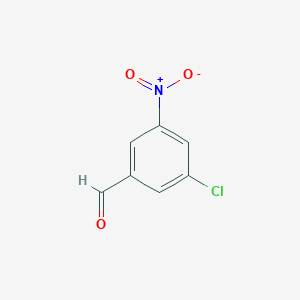

The synthesis of ethyl 3-(3-aminophenyl)propanoate involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in TEAF (triethylammonium formate). This is followed by the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid by stannous chloride in ethanol .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 274.701 Da and the monoisotopic mass is 274.072021 Da .Chemical Reactions Analysis

The key chemical reaction in the synthesis of ethyl 3-(3-aminophenyl)propanoate is the Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid, followed by the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid by stannous chloride in ethanol .Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H15ClN2O4 . The average mass is 274.701 Da and the monoisotopic mass is 274.072021 Da .Wissenschaftliche Forschungsanwendungen

Understanding Carcinogen Metabolites

Research into human urinary carcinogen metabolites, such as those from tobacco, provides insights into the metabolic pathways and potential toxicological impacts of various compounds, including those structurally related to ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride. Studies like those conducted by Hecht (2002) focus on the quantification and understanding of metabolites in the urine of smokers or those exposed to environmental tobacco smoke, covering a wide range of carcinogens and their metabolites, including nitrosamines and their metabolites in smokeless tobacco users. This research is vital for understanding the metabolic processing and potential health impacts of various chemical compounds (Hecht, 2002).

Genotoxicity of Nitrosoureas

The review on the genotoxicity of 1-ethyl-1-nitrosourea (ENU) by Shibuya and Morimoto (1993) explores the mutagenic effects of ENU across various systems, from viruses to mammalian germ cells, and its tumor-inducing potential in mammals. Given the structural specificity and reactivity of nitrosoureas, understanding their genotoxicity can provide a basis for assessing related compounds, potentially including this compound, especially in terms of their mutagenic and carcinogenic properties (Shibuya & Morimoto, 1993).

FTY720 in Cancer Therapy

The review of FTY720, a potent immunosuppressant with antitumor efficacy in several cancer models, highlights the diversity of mechanisms through which compounds can exert biological effects. While FTY720's primary action is through the activation of sphingosine-1-phosphate receptors, its cytotoxic effect in cancer therapy does not require phosphorylation, indicating S1PR-independent mechanisms. Research like this underscores the complex interplay between a compound's chemical structure and its biological functions, which could be relevant when considering the applications of this compound in scientific research (Zhang et al., 2013).

Wirkmechanismus

Safety and Hazards

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

ethyl 3-amino-3-(3-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVKNRFSSQCXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)